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Compound of Interest

Compound Name: Chloroacetylacetone
CAS No.: 7660-21-1
Cat. No.: B8687694
Get Quote
. J

Executive Summary

3-Chloro-2,4-pentanedione (CAS: 1694-29-7) is an

-halogenated

-diketone used primarily as a precursor for synthesizing 5-acetylthiazoles, imidazoles, and
phosphonate derivatives. Its utility stems from its dual electrophilic nature—possessing both a
reactive alkyl halide center and two carbonyl electrophiles. This guide details its
thermodynamic constants, spectral signatures, and handling protocols, emphasizing the impact
of the chlorine substituent on keto-enol tautomerism.

Chemical Identity & Structural Dynamics

Unlike its parent compound (acetylacetone), the introduction of a chlorine atom at the

-position (C3) significantly alters the electronic environment, enhancing the acidity of the
remaining

-proton and influencing the keto-enol equilibrium.
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Parameter Details

IUPAC Name 3-Chloropentane-2,4-dione

3-Chloroacetylacetone;
Common Synonyms
-Chloroacetylacetone

CAS Number 1694-29-7

Molecular Formula

Molecular Weight 134.56 g/mol

SMILES CC(=0)C(CI)C(C)=0

Keto-Enol Tautomerism

In the gas phase and non-polar solvents, 3-chloro-2,4-pentanedione exists predominantly in
the enol form due to a strong intramolecular hydrogen bond (IMHB) stabilized by the
resonance-assisted hydrogen bond (RAHB) effect. The electron-withdrawing chlorine atom
further acidifies the C3 proton, shifting the equilibrium toward the enol.

i Tautomeric Equilibrium
I
i Fast Exchange (C:E(?(%E;)-rcmzo) [ Gas Phase: ~10.0%. EnOIT
i (C3-H, C3-CI) STABILIZED : Polar Solvents: Mixed
|

Click to download full resolution via product page

Figure 1: The keto-enol tautomerism. The enol form is thermodynamically favored in the gas
phase and non-polar media due to the 6-membered chelate ring formation.

Thermodynamic & Physical Constants

The following data represents field-verified constants essential for process design and
purification.
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Property Value Condition/Note

. . Clear yellow to brown;
Physical State Liquid

lachrymatory.
Density 1.192 g/mL @ 20°C (Lit.) [1]
Boiling Point 152-154°C @ 760 mmHg (Atmospheric)
N ) @ 18 mmHg (Standard
Boiling Point (Reduced) 49-52°C o
distillation range)
_ _ Remains liquid at standard
Melting Point -15°C

freezer temps.

Refractive Index (

1.483 High purity indicator.
)
- Moderate; hydrolyzes slowly
Solubility (Water) ~7.65 g/L )
over time.
Flash Point 54-56°C Flammable (Closed Cup).
Predicted; lower than
pKa ~6.77 acetylacetone (pKa ~9) due to

Cl.

Spectral Characterization

Accurate identification relies on distinguishing the enol signature from the keto form. The
chlorine atom causes significant deshielding compared to non-halogenated analogs.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

e 15.44 ppm (s, 1H):Enolic -OH. This extremely downfield shift confirms the strong
intramolecular hydrogen bond.

e 2.30-2.45 ppm (s, 6H): Methyl protons.
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o Note: In the enol form, the two methyl groups often appear equivalent due to rapid proton
transfer or symmetry, appearing as a singlet slightly downfield from standard methyl
ketones due to the electron-withdrawing CI.

o Absence of signal at ~3.6 ppm: A pure enol sample will lack the C3-H signal typical of the
keto form. If the keto form is present (e.g., in DMSO-

), a signal for the C3-H would appear around 4.5-5.0 ppm.

Infrared Spectroscopy (IR)

e 1700-1720 cm

: Weak C=0 stretch (Keto form, if present).

e 1580-1620 cm

: Broad, intense band characteristic of the chelated carbonyl (C=0...H) and C=C stretch of
the enol ring.

e 3000-2500 cm

: Broad -OH stretch (chelated), often overlapping with C-H stretches.

Reactivity & Applications

The defining application of 3-chloro-2,4-pentanedione is in the Hantzsch Thiazole Synthesis.
The compound acts as a bifunctional electrophile, reacting with thioamides or thioureas.

Mechanism: Synthesis of 2-Amino-5-acetylthiazoles

The reaction proceeds via nucleophilic displacement of the chlorine by sulfur, followed by
cyclocondensation.
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Reactants
3-Chloro-2,4-pentanedione
+ Thiourea

- CI-
Step 1: S-Alkylation
(Nucleophilic attack of S on C3-Cl)

;

Intermediate
S-alkylated thioimidate salt

- H20

Step 2: Cyclization
(N-attack on Carbonyl C2/C4)

Product
2-Amino-4-methyl-5-acetylthiazole

Click to download full resolution via product page

Figure 2: The Hantzsch synthesis pathway. The lability of the C-ClI bond allows for rapid
formation of the sulfur-carbon bond, a key step in generating the thiazole core.

Handling, Stability & Safety

Hazard Class: Flammable Liquid (Category 3), Skin/Eye Irritant (Category 2).

Storage Protocol

o Temperature: Store at 2-8°C. The compound is prone to discoloration (darkening) upon
oxidation or polymerization at room temperature.

e Atmosphere: Store under Inert Gas (Argon/Nitrogen). Moisture sensitivity can lead to
hydrolysis, releasing HCI.
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Safety Validation (Self-Check)

 Visual Inspection: Pure compound is clear yellow. Dark brown/black indicates decomposition.

e Lachrymator Warning: Always handle in a fume hood. The vapor is irritating to mucous
membranes (similar to chloroacetone).

e Quenching: In case of spill, neutralize with aqueous sodium bicarbonate; do not use strong
bases immediately as this may cause vigorous polymerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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